3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-fluoro-2-methylpropane-1-sulfonyl chloride
Description
The compound 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-fluoro-2-methylpropane-1-sulfonyl chloride is a sulfonyl chloride derivative containing a phthalimide (1,3-dioxo-isoindoline) moiety. The phthalimide group is known for its electron-withdrawing properties, which may influence the reactivity of the sulfonyl chloride group in nucleophilic substitution or coupling reactions.
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-2-fluoro-2-methylpropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO4S/c1-12(14,7-20(13,18)19)6-15-10(16)8-4-2-3-5-9(8)11(15)17/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKNZVGHKDRNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)(CS(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-fluoro-2-methylpropane-1-sulfonyl chloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound can be represented by the following structural formula:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 319.77 g/mol |
| CAS Number | 1909314-21-1 |
| Purity | >95% (GC) |
| Physical State | Solid |
| Storage Conditions | Cool, dry place |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonyl chloride group is known for its reactivity, allowing it to participate in nucleophilic substitution reactions, which can lead to the modification of proteins and enzymes.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It can influence signaling pathways by modifying receptor interactions.
Anticancer Activity
Research has indicated that derivatives of isoindole compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study Example :
A study involving isoindole derivatives demonstrated that they could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the modulation of cell cycle regulators.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The sulfonyl chloride moiety is known to enhance the activity against Gram-positive bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Safety and Toxicology
While exploring the biological activity, it is crucial to consider the safety profile of this compound. The compound is classified as hazardous due to its corrosive nature and potential toxicity upon exposure.
Safety Data Summary
| Hazard Type | Description |
|---|---|
| Skin Contact | Causes severe burns |
| Eye Contact | Causes serious eye damage |
| Inhalation | May cause respiratory irritation |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on functional groups, reactivity, and applications.
Structural Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
